Chloro[(4-methylphenyl)diphenylphosphine]gold (AuCl(PPh2Tol)) is a highly specialized organometallic precursor utilized in homogeneous gold catalysis and the synthesis of targeted metallotherapeutics. By substituting a single methyl group at the para position of one phenyl ring on the triphenylphosphine scaffold, this complex achieves a subtle but critical enhancement in electron-donating capacity without perturbing the physical dimensions of the metal's primary coordination sphere. For industrial and advanced academic buyers, this compound serves as an optimal, electronically tuned catalyst—offering the unhindered substrate accessibility of standard triphenylphosphine gold(I) chloride while providing the tempered Lewis acidity required to stabilize cationic intermediates, suppress off-target side reactions in complex cycloisomerizations, and enhance lipophilicity for biological applications [1].
Substituting Chloro[(4-methylphenyl)diphenylphosphine]gold with the generic baseline Chloro(triphenylphosphine)gold(I) [AuCl(PPh3)] often leads to compromised regioselectivity and yield in sensitive catalytic cycles. While AuCl(PPh3) provides a similar steric environment, its higher relative Lewis acidity can trigger premature ionization of adjacent leaving groups or off-target trapping of reactive intermediates, such as oxocarbenium ions in spiroketal synthesis. Conversely, overcompensating with fully substituted tri-p-tolylphosphine[AuCl(P(p-Tol)3)] or ortho-substituted analogs introduces excessive steric bulk that can physically block substrate coordination, leading to catalytically dead species. Procurement of the exact mono-p-tolyl derivative is therefore essential when a process requires precise electronic tempering to maximize turnover frequency (TOF) without altering the established steric pocket [1].
Computational mapping of the three-dimensional space occupied by the ligand reveals that the percent buried volume (%Vbur) of the PPh2(p-Tol) ligand is nearly indistinguishable from the generic PPh3 baseline. Using a standard sphere radius of 3.5 Å, AuCl(PPh3) exhibits a %Vbur of 29.6%, while AuCl(PPh2Tol) measures approximately 30.1%. This demonstrates that the addition of the para-methyl group exerts negligible steric influence, ensuring that substrate accessibility remains unhindered compared to bulkier alternatives like P(o-Tol)3, which can block coordination entirely [1].
| Evidence Dimension | Percent Buried Volume (%Vbur) at 3.5 Å |
| Target Compound Data | ~30.1% (AuCl(PPh2Tol)) |
| Comparator Or Baseline | 29.6% (AuCl(PPh3)) |
| Quantified Difference | Minimal steric deviation (+0.5%) |
| Conditions | Computational mapping of primary coordination sphere |
Buyers can seamlessly substitute this catalyst into existing AuCl(PPh3)-optimized workflows to gain electronic benefits without needing to re-optimize for steric hindrance.
In the gold-catalyzed synthesis of unsaturated spiroketals, the electronic tuning of the Au(I) center directly dictates the ratio of desired product to off-target byproducts. When utilizing the standard AuCl(PPh3) / AgSbF6 system in dichloromethane at 25°C, the reaction yields 78% with a regioselectivity of 4:1. Switching to the AuCl(PPh2Tol) / AgSbF6 system under identical conditions tempers the acidity of the active cationic gold center, reducing off-target oxocarbenium trapping. This substitution increases the overall yield to 85% and doubles the regioselectivity to 8:1[1].
| Evidence Dimension | Yield and Regioselectivity in Spiroketalization |
| Target Compound Data | 85% yield, 8:1 regioselectivity |
| Comparator Or Baseline | 78% yield, 4:1 regioselectivity (AuCl(PPh3)) |
| Quantified Difference | +7% yield, 2x improvement in regioselectivity |
| Conditions | AgSbF6 activation, DCM solvent, 25°C |
Procurement of the precisely tuned p-tolyl derivative prevents costly yield losses and simplifies downstream purification in the synthesis of complex pharmaceutical intermediates.
Beyond homogeneous catalysis, Au(I) phosphine complexes are utilized as precursors for targeted metallotherapeutics (e.g., Auranofin analogs) that inhibit Thioredoxin Reductase (TrxR). The inclusion of the para-methyl group significantly increases the overall lipophilicity (LogP) of the complex compared to the unmethylated AuCl(PPh3) parent compound. This enhanced lipophilicity facilitates superior cellular membrane penetration and mitochondrial accumulation, leading to more efficient reactive oxygen species (ROS) generation and cancer cell apoptosis, while maintaining the rapid nucleophilic attack kinetics permitted by its unhindered steric profile [1].
| Evidence Dimension | Lipophilicity (LogP) and Membrane Penetration |
| Target Compound Data | Enhanced LogP and mitochondrial accumulation |
| Comparator Or Baseline | Unmethylated AuCl(PPh3) parent |
| Quantified Difference | Superior cellular uptake and ROS generation |
| Conditions | Biological assays for TrxR inhibition and apoptosis |
For pharmaceutical R&D buyers, this specific precursor is critical for synthesizing metallodrugs with optimized pharmacokinetic profiles and higher intracellular efficacy.
Rigorous structural validation is paramount for ensuring the reproducibility of gold-catalyzed reactions. Due to the 100% natural abundance of the 31P isotope, 31P NMR provides extreme sensitivity to the electronic environment of the phosphorus center. The electron-donating nature of the p-tolyl methyl group places the AuCl(PPh2(p-Tol)) resonance at approximately +33.5 ppm in CDCl3. This represents a massive net coordination shift (Δδ) of ~39.0 ppm downfield from the free ligand, providing a distinct, quantifiable analytical signature to confirm complete complexation and absence of degradation products prior to catalytic deployment [1].
| Evidence Dimension | 31P NMR Chemical Shift (δ) and Coordination Shift (Δδ) |
| Target Compound Data | δ ≈ +33.5 ppm (Δδ ≈ +39.0 ppm) |
| Comparator Or Baseline | Free diphenyl(p-tolyl)phosphine ligand |
| Quantified Difference | +39.0 ppm downfield shift upon coordination |
| Conditions | CDCl3 solvent, non-coordinating environment |
Quality control teams can rapidly and definitively verify batch purity and active catalyst formation, preventing the deployment of degraded or uncomplexed reagents in high-value syntheses.
This compound is the right choice when the tempered Lewis acidity of AuCl(PPh2Tol) is required to suppress off-target oxocarbenium trapping and maximize diastereoselectivity in the production of biologically relevant natural products, outperforming generic AuCl(PPh3) [1].
Ideal for pharmaceutical R&D workflows where the increased lipophilicity of the p-tolyl group is leveraged to enhance cellular membrane penetration and mitochondrial accumulation for targeted Thioredoxin Reductase (TrxR) inhibition[1].
The optimal selection for processes requiring a precisely tuned steric profile to maintain high turnover frequencies (TOF) without physically blocking substrate coordination, avoiding the pitfalls of bulkier tri-o-tolyl or tri-p-tolyl alternatives [1].
Highly suitable for activation by silver salts (e.g., AgSbF6) in non-coordinating solvents to form highly active, yet electronically stabilized, [Au(PPh2Tol)]+ species for advanced cross-coupling reactions where purity and reproducibility are paramount [1].
Irritant